molecular formula C24H41NO3 B14340522 N-(2,5-Dihydroxyphenyl)octadecanamide CAS No. 96048-53-2

N-(2,5-Dihydroxyphenyl)octadecanamide

Cat. No.: B14340522
CAS No.: 96048-53-2
M. Wt: 391.6 g/mol
InChI Key: PJKAKXJREDRRLP-UHFFFAOYSA-N
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Description

N-(2,5-Dihydroxyphenyl)octadecanamide is an organic compound with the molecular formula C20H41NO2 It is characterized by the presence of a long aliphatic chain (octadecanamide) attached to a phenyl ring substituted with two hydroxyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dihydroxyphenyl)octadecanamide typically involves the reaction of 2,5-dihydroxybenzoic acid with octadecylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dihydroxyphenyl)octadecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

N-(2,5-Dihydroxyphenyl)octadecanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-Dihydroxyphenyl)octadecanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The long aliphatic chain may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)stearamide
  • N-(2-Hydroxypropyl)octadecanamide
  • Octadecanamide

Uniqueness

N-(2,5-Dihydroxyphenyl)octadecanamide is unique due to the presence of two hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds that may lack these functional groups.

Properties

CAS No.

96048-53-2

Molecular Formula

C24H41NO3

Molecular Weight

391.6 g/mol

IUPAC Name

N-(2,5-dihydroxyphenyl)octadecanamide

InChI

InChI=1S/C24H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)25-22-20-21(26)18-19-23(22)27/h18-20,26-27H,2-17H2,1H3,(H,25,28)

InChI Key

PJKAKXJREDRRLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)O)O

Origin of Product

United States

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